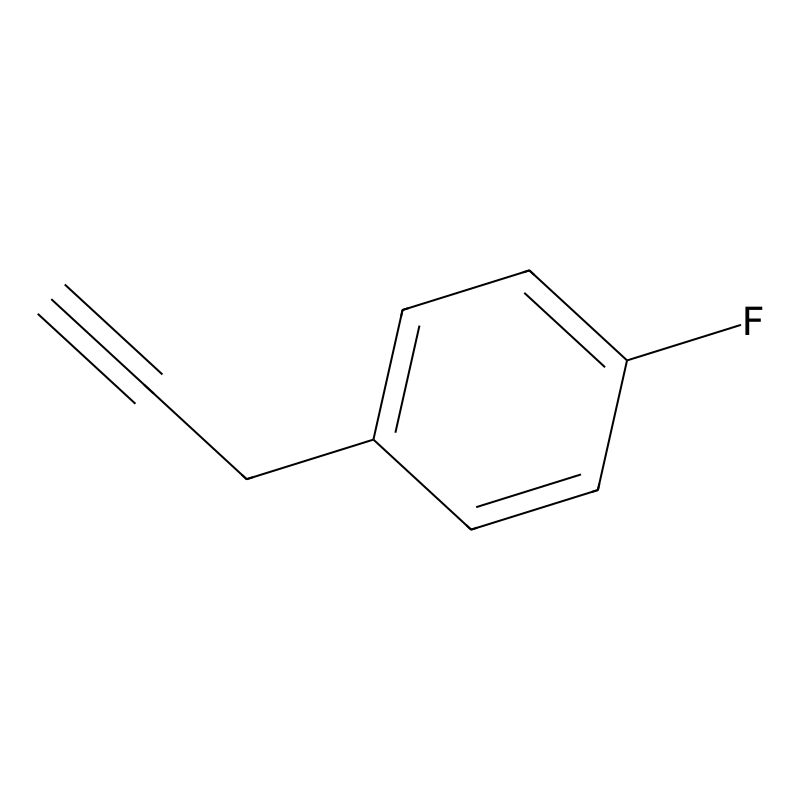

1-Fluoro-4-prop-2-ynyl-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Niche Compound: The specific structure of 1-Fluoro-4-prop-2-ynyl-benzene suggests it may be a less common intermediate or precursor compared to other fluorinated aromatic compounds.

- Proprietary Research: Novel applications of 1-Fluoro-4-prop-2-ynyl-benzene may be part of ongoing research not yet published in the public domain.

While dedicated research on 1-Fluoro-4-prop-2-ynyl-benzene is scarce, some resources offer information on similar molecules or functional groups that might provide clues for potential applications.

Potential Research Areas based on Chemical Structure

Here are some potential areas of scientific research where 1-Fluoro-4-prop-2-ynyl-benzene could be relevant, based on its functional groups:

- Organic Synthesis: The alkyne (prop-2-ynyl) group is a reactive functionality commonly used in organic synthesis for coupling reactions and carbon chain extension. PubChem, Propyn-1-yl group

- Material Science: Aromatic compounds with fluorine substitution can exhibit interesting properties for applications in optoelectronic materials or liquid crystals. ScienceDirect, Fluorinated Liquid Crystals

- Medicinal Chemistry: Fluorine substitution can be a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. However, the specific application of 1-Fluoro-4-prop-2-ynyl-benzene in this area would require further investigation. ACS Publications, Fluorine in Medicinal Chemistry:

1-Fluoro-4-prop-2-ynyl-benzene, also known by its IUPAC name, is an organic compound characterized by the molecular formula C9H7F. This compound features a benzene ring substituted with a fluorine atom at the para position and a prop-2-ynyl group at the meta position. The presence of the fluorine atom imparts unique electronic properties to the molecule, influencing its reactivity and interactions in various chemical environments. The compound is typically a liquid at room temperature and has a molecular weight of approximately 134.15 g/mol .

The uniqueness of 1-fluoro-4-prop-2-ynyl-benzene lies in its specific combination of substituents, which confer distinct chemical behaviors making it valuable for diverse applications in organic synthesis and material science .

Several methods have been developed for synthesizing 1-fluoro-4-prop-2-ynyl-benzene:

- Alkylation Reaction: A common synthesis route involves the alkylation of 1-fluorobenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. This reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to promote substitution.

- Continuous Flow Synthesis: For industrial applications, continuous flow reactors may be employed to enhance yield and purity while minimizing by-products. This method allows for better control over reaction conditions and scalability .

1-Fluoro-4-prop-2-ynyl-benzene finds applications across various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly in developing new materials and pharmaceuticals.

- Material Science: The compound is utilized in producing specialty chemicals and polymers that require specific properties due to its unique substituents.

- Research: It is employed in studies involving enzyme interactions and metabolic pathways due to its distinctive structural features .

Interaction studies involving 1-fluoro-4-prop-2-ynyl-benzene primarily focus on its reactivity with biological molecules and other chemical species. The fluorine atom's presence can enhance binding affinities with certain proteins or enzymes, making it a useful probe in biochemical assays. Additionally, studies on similar compounds indicate potential for exploring metabolic pathways and enzyme kinetics, although specific data on this compound remains limited .